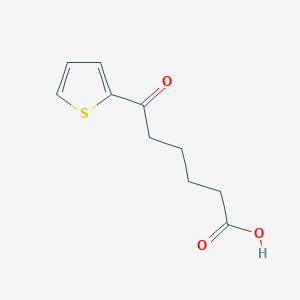

6-Oxo-6-(2-thienyl)hexanoic acid

Description

Significance of Heterocyclic Carboxylic Acids in Chemical and Biological Research

Heterocyclic carboxylic acids are a cornerstone of modern chemical and biological sciences. These molecules, which feature a cyclic structure containing at least one heteroatom (such as sulfur, nitrogen, or oxygen) and a carboxylic acid functional group, are widespread in nature and have been extensively synthesized in the laboratory. Their significance stems from their diverse chemical reactivity and their ability to interact with biological systems.

The presence of both a heterocyclic ring and a carboxylic acid moiety imparts a unique combination of properties. The heterocyclic portion can influence the molecule's polarity, lipophilicity, and three-dimensional shape, all of which are critical for biological activity. The carboxylic acid group, being ionizable, can participate in hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition processes, such as enzyme-substrate binding.

In the realm of medicinal chemistry, heterocyclic carboxylic acids are privileged structures found in a vast array of pharmaceuticals. Their ability to mimic natural amino acids or other endogenous ligands makes them valuable building blocks for the design of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents.

Overview of 6-Oxo-6-(2-thienyl)hexanoic Acid: A Compound for In-depth Academic Inquiry

This compound is a bifunctional organic molecule that integrates a thiophene (B33073) ring, a ketone, and a carboxylic acid. The thiophene ring is an aromatic heterocycle known for its unique electronic properties and its role as a bioisostere for the benzene (B151609) ring in many biologically active compounds. The ketone and carboxylic acid functionalities provide sites for a variety of chemical transformations, making this compound a potentially versatile intermediate in organic synthesis.

Below are some of the key physicochemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃S | google.com |

| Molecular Weight | 212.26 g/mol | google.com |

| CAS Number | 56721-43-8 | google.com |

Despite its interesting structural features, a comprehensive survey of the scientific literature reveals that this compound has not been the subject of extensive, dedicated research. This presents a unique opportunity for academic exploration into its synthesis, characterization, and potential applications.

Historical Development and Early Research Directions on Related Thienyl Ketones and Carboxylic Acids

The study of thienyl ketones has a long history, intrinsically linked to the development of Friedel-Crafts acylation, a fundamental reaction in organic chemistry discovered in 1877. This reaction allows for the attachment of an acyl group to an aromatic ring, and its application to thiophene has been a subject of interest for well over a century. Early research focused on understanding the regioselectivity of the acylation of the thiophene ring, with a strong preference for substitution at the 2-position due to the greater stabilization of the cationic intermediate.

The synthesis of ketones from carboxylic acids is also a reaction with a long, albeit somewhat overlooked, history. Methods involving the distillation of calcium salts of carboxylic acids were described centuries ago. google.com More modern approaches have utilized various catalysts to achieve this transformation. google.com

Research into thiophene carboxylic acids has been driven by their potential as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials. The combination of the thiophene ring's electronic properties with the reactivity of the carboxylic acid group has led to the development of a wide range of derivatives with diverse applications.

Current Research Gaps and Future Prospects in the Study of this compound

Future research prospects for this compound are numerous and span several areas of chemistry:

Synthetic Methodology: There is a need for the development and optimization of synthetic routes to this compound. A likely approach would be the Friedel-Crafts acylation of thiophene with a suitable six-carbon dicarboxylic acid derivative, such as adipic acid monomethyl ester chloride. A detailed investigation into reaction conditions, catalysts, and purification methods would be a valuable contribution.

Chemical Reactivity: The bifunctional nature of this molecule offers a rich field for exploring its chemical reactivity. The ketone and carboxylic acid groups can be selectively modified to create a library of new derivatives. For instance, the ketone could undergo reduction, oximation, or Wittig reactions, while the carboxylic acid could be converted to esters, amides, or acid halides.

Medicinal Chemistry: Given the prevalence of thiophene-containing compounds in pharmaceuticals, this compound represents a novel scaffold for the design of new bioactive molecules. It could serve as a starting material for the synthesis of potential enzyme inhibitors, anti-inflammatory agents, or antimicrobial compounds.

Materials Science: The rigid thiophene ring and the flexible hexanoic acid chain could be exploited in the design of new polymers or liquid crystals. The carboxylic acid functionality would allow for its incorporation into polyester (B1180765) or polyamide chains.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-thiophen-2-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-8(9-5-3-7-14-9)4-1-2-6-10(12)13/h3,5,7H,1-2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWKEASJENDYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364877 | |

| Record name | 6-OXO-6-(2-THIENYL)HEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56721-43-8 | |

| Record name | 6-OXO-6-(2-THIENYL)HEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Oxo 6 2 Thienyl Hexanoic Acid and Its Analogs

Established Synthetic Pathways to 6-Oxo-6-(2-thienyl)hexanoic Acid

Traditional synthetic routes to this compound are typically founded on well-established reactions that build the molecule step-by-step. These methods prioritize reliability and accessibility of starting materials.

Ketone Synthesis Routes for the Thienyl-Alkyl Chain

The central challenge in synthesizing the thienyl-alkyl chain is the formation of the carbon-carbon bond between the thiophene (B33073) ring and the keto group of the hexanoic acid backbone. The most prominent and widely used method for this transformation is the Friedel-Crafts acylation. libretexts.org

In this approach, thiophene is acylated using a derivative of adipic acid, such as adipoyl chloride or adipic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction involves the generation of an acylium ion from the adipic acid derivative, which then attacks the electron-rich thiophene ring, typically at the C2 position due to its higher reactivity, to form the desired ketone.

Alternative, though less direct, methods for ketone synthesis could involve the reaction of a thienyl-based organometallic reagent (e.g., 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent) with a suitable electrophilic derivative of the six-carbon acid chain. organic-chemistry.org For instance, reacting 2-thienyllithium with the N-methoxy-N-methylamide (Weinreb amide) of adipic acid monomethyl ester would yield the ketone upon workup. This method offers good control and avoids the harsh conditions of Friedel-Crafts acylation.

Table 1: Comparison of Ketone Synthesis Routes

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Thiophene, Adipoyl Chloride/Anhydride, AlCl₃ | Inert solvent (e.g., CS₂, nitrobenzene), 0°C to RT | Uses readily available materials, one-pot reaction | Requires stoichiometric amounts of catalyst, can have regioselectivity issues, harsh conditions |

| Weinreb Ketone Synthesis | 2-Thienyllithium, Adipic Acid Monoester Weinreb Amide | Anhydrous ether or THF, low temperature (-78°C) | High selectivity, mild conditions, tolerates other functional groups | Requires preparation of organometallic and Weinreb amide reagents |

| Grignard Reagent Acylation | 2-Thienylmagnesium Bromide, Adipoyl Chloride | Anhydrous ether, low temperature | Utilizes common organometallic reagents | Risk of over-addition to form a tertiary alcohol, requires careful control |

Carboxylic Acid Functionalization Strategies

In the context of synthesizing this compound, the carboxylic acid group is often incorporated from the start of the synthesis by using a bifunctional reagent. The strategy revolves around using a six-carbon chain that already possesses a carboxylic acid or a protected form of it at one end and a reactive group for acylation at the other.

Adipic acid is an ideal precursor. It can be converted to its monoyl chloride (5-(chlorocarbonyl)pentanoic acid). This mono-functionalized reagent allows for the selective acylation of thiophene, leaving the terminal carboxylic acid group intact.

Another strategy involves the protection of one of the carboxylic acid groups of adipic acid as an ester. For example, adipic acid monomethyl ester can be converted to its acid chloride. Following the Friedel-Crafts acylation with thiophene, the resulting methyl ester of this compound can be selectively hydrolyzed back to the carboxylic acid under basic or acidic conditions. This protection-deprotection sequence can sometimes lead to higher yields by preventing side reactions associated with the free carboxylic acid under acylation conditions.

Multistep Synthetic Sequences and Their Optimization

A typical multistep synthesis of this compound via the Friedel-Crafts pathway is outlined below:

Preparation of the Acylating Agent: Adipic acid is converted to adipoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. To achieve mono-acylation, one might start with adipic acid monomethyl ester.

Friedel-Crafts Acylation: Thiophene is reacted with the prepared acylating agent and a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent. The reaction is usually performed at low temperatures to control reactivity and selectivity.

Workup and Hydrolysis: The reaction mixture is quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complex. If an ester protecting group was used, this step is followed by saponification (e.g., using NaOH) and subsequent acidification to yield the final carboxylic acid.

Purification: The final product is isolated and purified, often through recrystallization or column chromatography.

Optimization of this sequence involves fine-tuning several parameters. The molar ratio of thiophene to the acylating agent and the Lewis acid is critical to maximize yield and minimize side products. nih.gov The choice of solvent can also influence the reaction's efficiency and the solubility of the intermediates. nih.gov Purification methods, such as forming copper chelates for related β-diketones, can sometimes be adapted to improve the purity of the final product. nih.gov

Novel Approaches and Innovations in this compound Synthesis

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods. This has led to new approaches for constructing molecules like this compound.

Catalytic Methods in Thienyl-Alkyl Ketone Formation

Moving away from stoichiometric Lewis acids, recent research has focused on transition-metal-catalyzed cross-coupling reactions to form the key ketone bond. Nickel-catalyzed couplings are particularly noteworthy. For instance, a method has been developed for the reductive coupling of (2-pyridyl)thioesters with alkyl halides. nih.gov In a hypothetical application to this synthesis, a thioester derived from a thiophene carboxylic acid could be coupled with a 6-halo-hexanoic acid derivative using a nickel catalyst.

Palladium-catalyzed reactions also offer a powerful tool. A palladium-catalyzed cascade reaction has been used to synthesize complex structures incorporating a thienyl substituent. acs.org Such strategies could be adapted for a more direct C-H acylation of thiophene with a hexanoic acid derivative, avoiding the pre-functionalization of the thiophene ring. Furthermore, direct asymmetric catalytic additions of thienylaluminum reagents to ketones have been reported, showcasing the potential for catalytic C-C bond formation involving thiophene. acs.org

Table 2: Comparison of Established vs. Novel Ketone Formation

| Feature | Established Method (Friedel-Crafts) | Novel Method (e.g., Ni-catalyzed coupling) |

|---|---|---|

| Catalyst | Stoichiometric (e.g., AlCl₃) | Catalytic (e.g., NiCl₂, Pd(TFA)₂) nih.govacs.org |

| Waste | High (aluminum salts) | Low |

| Conditions | Harsh, often requires cryogenic temperatures | Generally milder |

| Functional Group Tolerance | Limited | Broader nih.gov |

| Substrate Scope | Generally reliable for activated arenes | Highly dependent on catalyst and ligand system |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. For the preparation of this compound, several green innovations can be envisioned.

Catalysis: Replacing stoichiometric Lewis acids in Friedel-Crafts acylation with recyclable solid acid catalysts or transition metal catalysts significantly reduces inorganic waste and improves atom economy.

Alternative Solvents: The use of hazardous solvents like carbon disulfide or nitrobenzene (B124822) in classical Friedel-Crafts reactions can be replaced with greener alternatives, such as ionic liquids or deep eutectic solvents, which can also facilitate catalyst recycling. researchgate.net

Energy Efficiency: Employing microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times, reduced energy consumption, and cleaner reaction profiles, as seen in the synthesis of related heterocyclic systems. nih.gov

Bio-catalysis: In a forward-looking approach, biocatalytic routes could be developed. For example, engineered enzymes could potentially catalyze the oxidation of a corresponding 6-hydroxy-6-(2-thienyl)hexanoic acid to the target ketone. While not yet established for this specific molecule, the synthesis of 6-aminohexanoic acid from cyclohexane (B81311) using mixed-species cultures demonstrates the power of biocatalysis in creating functionalized C6 chains. nih.gov Similarly, the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water represents a green approach to forming the acid moiety. mdpi.com

By integrating these novel catalytic systems and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Solid-Phase Synthesis Applications for Analogs

Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of compound libraries, and its application to the synthesis of this compound analogs offers significant advantages over traditional solution-phase methods. The core principle of SPS involves the attachment of a starting material to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through simple filtration and washing steps. nih.govnih.gov

A plausible solid-phase strategy for the synthesis of a library of this compound analogs could commence with the immobilization of a suitable thiophene precursor onto a resin. For instance, a thiophene derivative bearing a handle for attachment, such as a hydroxyl or amino group, could be anchored to a solid support like a Wang or Rink amide resin. Subsequent Friedel-Crafts acylation with a panel of different dicarboxylic acid mono-esters would introduce the hexanoic acid backbone. The ester functionality on the aliphatic chain provides a point for further diversification.

Alternatively, a "traceless" linker strategy could be employed, where the point of attachment to the resin is ultimately cleaved to leave no residual functionality. Thiophene-based backbone amide linkers (T-BAL) are a class of highly acid-labile linkers that could be particularly useful in this context. acs.org The synthesis could involve the attachment of an amino acid to the T-BAL linker, followed by acylation with 6-chloro-6-oxohexanoic acid and subsequent diversification of the thiophene moiety.

The generation of a diverse library of analogs could be achieved by varying the substituents on the thiophene ring, altering the length and substitution of the aliphatic chain, and modifying the carboxylic acid terminus. For example, a library of C-terminal peptide α-ketoamides has been successfully synthesized using a solid-phase approach, demonstrating the feasibility of creating complex keto-amide structures on a solid support. ethz.ch This methodology could be adapted to generate amide and peptide derivatives of this compound.

Table 1: Potential Solid-Phase Synthesis Strategies for this compound Analogs

| Strategy | Resin | Starting Material | Key Reaction Steps | Potential for Diversification |

| Thiophene Immobilization | Wang Resin | 3-(2-Thienyl)propan-1-ol | Esterification to resin, Friedel-Crafts acylation, cleavage | Varied acylating agents, modifications to the carboxylic acid |

| Traceless Linker | T-BAL Resin | Amino Acid | Reductive amination, acylation with 6-chloro-6-oxohexanoic acid, cleavage | Varied amino acids, modifications to the thiophene ring |

| Keto-Amide Synthesis | Rink Amide Resin | Protected α-ketoacid | Standard Fmoc-SPPS, coupling with thiophene-containing amines, cleavage | Varied amino acids and thiophene-containing amines |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The biological activity and material properties of this compound derivatives can be profoundly influenced by their stereochemistry and the specific placement of substituents. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Regioselective Synthesis: The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the Friedel-Crafts acylation of the thiophene ring. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, predominantly at the C2 and C5 positions. The acylation of unsubstituted thiophene with an acylating agent like adipoyl chloride would be expected to yield the 2-substituted product with high selectivity. stackexchange.comechemi.com This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at the 2-position through resonance, involving the sulfur atom's lone pairs. stackexchange.comechemi.com

For the synthesis of derivatives with substitution at the C3 or C4 positions, direct acylation is generally not feasible. Alternative strategies, such as the use of a pre-functionalized thiophene ring with blocking groups or directed metalation, would be necessary to achieve the desired regiochemistry. The synthesis of terthiophenes, for instance, often employs cross-coupling reactions like Suzuki or Stille couplings, which offer excellent regiocontrol. nih.gov A similar approach could be envisioned for the synthesis of regiochemically defined this compound derivatives.

Stereoselective Synthesis: The introduction of chirality into the hexanoic acid backbone can lead to enantiomerically pure derivatives with potentially unique biological activities. A key strategy for achieving this is through the stereoselective reduction of a precursor containing a prochiral ketone or the use of chiral auxiliaries. For example, the stereoselective synthesis of α-hydroxy acids has been achieved through the diastereoselective reduction of α-keto esters derived from a chiral starting material. capes.gov.br

In the context of this compound, a similar approach could involve the synthesis of a precursor with a double bond in the hexanoic acid chain, followed by an asymmetric hydrogenation reaction. Alternatively, the stereoselective synthesis of γ-keto acids has been demonstrated using chiral alkylation methods. acs.org This could be adapted to install a chiral center at a specific position along the aliphatic chain.

Table 2: Strategies for Stereoselective and Regioselective Synthesis

| Synthetic Goal | Method | Key Principles |

| Regiocontrol | ||

| 2-Acylation | Friedel-Crafts Acylation | Inherent electronic preference of the thiophene ring. stackexchange.comechemi.com |

| 3- or 4-Acylation | Directed Metalation/Cross-Coupling | Use of directing groups or pre-functionalized thiophenes. nih.gov |

| Stereocontrol | ||

| Chiral Reduction | Asymmetric Hydrogenation | Use of a chiral catalyst to selectively form one enantiomer. |

| Chiral Alkylation | Use of Chiral Auxiliaries | A chiral auxiliary directs the approach of the electrophile to create a specific stereocenter. acs.org |

Investigation of Reaction Mechanisms in Key Synthetic Steps

A thorough understanding of the reaction mechanisms underlying the key synthetic steps is crucial for optimizing reaction conditions and predicting the formation of byproducts. The Friedel-Crafts acylation is a cornerstone of the synthesis of this compound, and its mechanism has been extensively studied. sigmaaldrich.combyjus.com

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The first step involves the reaction of the Lewis acid with the acylating agent, which is often an acyl chloride or an acid anhydride. In the case of adipoyl chloride, the Lewis acid coordinates to one of the carbonyl oxygens, activating it towards nucleophilic attack. This is followed by the formation of a highly electrophilic acylium ion through the loss of a chloride ion. byjus.com

The acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the thiophene ring. As mentioned previously, the attack preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting carbocation intermediate, often referred to as a sigma complex or arenium ion. stackexchange.comechemi.com

The final step of the mechanism involves the deprotonation of the sigma complex by a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻), to restore the aromaticity of the thiophene ring and regenerate the Lewis acid catalyst. byjus.com

It is important to note that in Friedel-Crafts acylations, the product ketone can also form a complex with the Lewis acid catalyst. This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric amounts of the catalyst. google.com

Sophisticated Spectroscopic and Analytical Research Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assignment of 6-Oxo-6-(2-thienyl)hexanoic acid. The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 2-acetylthiophene (B1664040) and various hexanoic acid derivatives. nih.govchemicalbook.comchegg.com

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring and the hexanoic acid chain. The protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm, with characteristic coupling patterns. The methylene (B1212753) protons of the hexanoic acid chain will appear in the aliphatic region, with chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and carboxylic acid groups. The acidic proton of the carboxylic acid is anticipated to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm. oregonstate.edu

The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone and the carboxylic acid carbon are expected at the downfield end of the spectrum (typically 165-200 ppm). oregonstate.edu The carbons of the thiophene ring will resonate in the aromatic region (around 125-150 ppm), while the aliphatic carbons of the hexanoic acid chain will appear in the upfield region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H (Thiophene) | 7.8 - 8.0 | dd | J ≈ 3.8, 1.2 |

| H (Thiophene) | 7.6 - 7.8 | dd | J ≈ 5.0, 1.2 |

| H (Thiophene) | 7.1 - 7.3 | dd | J ≈ 5.0, 3.8 |

| -CH₂- (adjacent to C=O) | 2.9 - 3.1 | t | J ≈ 7.0 |

| -CH₂- (adjacent to COOH) | 2.3 - 2.5 | t | J ≈ 7.2 |

| -CH₂- (internal) | 1.6 - 1.8 | m | |

| -CH₂- (internal) | 1.6 - 1.8 | m | |

| -COOH | > 10.0 | br s |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 190 - 195 |

| C=O (Carboxylic Acid) | 175 - 180 |

| C (Thiophene, C-S) | 143 - 146 |

| C (Thiophene) | 132 - 135 |

| C (Thiophene) | 130 - 133 |

| C (Thiophene) | 127 - 129 |

| -CH₂- (adjacent to C=O) | 35 - 40 |

| -CH₂- (adjacent to COOH) | 32 - 36 |

| -CH₂- (internal) | 23 - 28 |

| -CH₂- (internal) | 23 - 28 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms within this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For the target molecule, COSY would show correlations between adjacent methylene groups in the hexanoic acid chain, as well as between the protons on the thiophene ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would show a cross-peak connecting the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the methylene protons adjacent to the ketone's carbonyl group to the carbonyl carbon itself and to the carbons of the thiophene ring. Similarly, correlations would be observed between the methylene protons adjacent to the carboxylic acid and the carboxylic carbon.

For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) is employed. acs.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. tandfonline.com In the solid state, the chemical shifts can be influenced by the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. acs.orgtandfonline.com ssNMR can provide information on the presence of different polymorphs (different crystalline forms) and the nature of intermolecular interactions in the solid state. rsc.orgcapes.gov.br

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₀H₁₂O₃S.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be conducted to analyze the fragmentation pathways of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns are expected. The fragmentation of long-chain keto acids often involves cleavages at the carbonyl groups and within the alkyl chain. researchgate.netnih.govyoutube.com

Predicted Key Fragmentations in the Mass Spectrum of this compound

| Fragmentation Process | Predicted m/z of Fragment Ion | Structure of Fragment |

| Loss of water (-H₂O) | 194 | [M-H₂O]⁺ |

| Loss of hydroxyl radical (-•OH) | 195 | [M-OH]⁺ |

| Loss of carboxylic acid group (-COOH) | 167 | [M-COOH]⁺ |

| Alpha-cleavage at thiophene ring | 111 | [C₄H₃SCO]⁺ |

| McLafferty rearrangement | Varies | Dependent on rearrangement |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional groups present. The carboxylic acid O-H stretch is typically a very broad band, a hallmark of this functional group due to hydrogen bonding. orgchemboulder.comlibretexts.orgopenstax.orglibretexts.org The spectrum will also clearly show two carbonyl (C=O) stretching bands: one for the ketone and one for the carboxylic acid. The C-H stretching of the thiophene ring and the aliphatic chain will also be visible.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H (Thiophene) | ~3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Ketone) | 1660-1680 | Strong |

| C=O (Carboxylic acid) | 1700-1720 | Strong |

| C=C (Thiophene) | 1400-1500 | Medium |

| C-O (Carboxylic acid) | 1210-1320 | Strong |

Raman Spectroscopy Applications

The thiophene ring exhibits several characteristic Raman bands. Vibrations associated with the C-S stretching and ring deformation modes are typically observed in the low-frequency region, while C-H and C=C stretching vibrations of the aromatic ring appear at higher wavenumbers. The carbonyl (C=O) stretching vibration of the ketone is anticipated to produce a strong and sharp peak, a hallmark of this functional group. Furthermore, the carboxylic acid group will present its own set of characteristic vibrations, including the C=O stretch, which may be broadened due to hydrogen bonding, and the O-H stretching band.

Table 1: Predicted Raman Spectroscopic Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3100 | Aromatic C-H Stretch (Thiophene) | Medium |

| ~2930 | Aliphatic C-H Stretch (Hexanoic acid chain) | Strong |

| ~1710 | C=O Stretch (Carboxylic Acid) | Strong, Broad |

| ~1680 | C=O Stretch (Ketone) | Strong, Sharp |

| ~1410 | C=C Stretch (Thiophene Ring) | Medium |

| ~1050 | C-C Stretch (Alkyl Chain) | Medium |

| ~850 | C-S-C Ring Vibration (Thiophene) | Medium |

Note: The data in this table is representative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. In this compound, the key chromophore is the 2-acylthiophene moiety, where the thiophene ring is in conjugation with the carbonyl group of the ketone. This extended π-system is expected to give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound in a Polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~260 | ~12,000 | π → π |

| ~290 | ~8,000 | π → π |

| ~350 | ~500 | n → π* |

Note: The data in this table is hypothetical and serves as an illustrative example based on known spectroscopic data for acylthiophenes. nii.ac.jprsc.org

Chromatographic Techniques for Purity Assessment and Isolation in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for monitoring reaction progress, isolating the final product, and determining its purity.

A reversed-phase HPLC method would be the most suitable approach. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the compound of interest while separating it from any potential impurities. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound, for instance, around 260 nm. sigmaaldrich.comauroraprosci.com The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Expected Retention Time | ~8.5 minutes |

Note: This table presents a hypothetical but typical set of HPLC parameters for the analysis of a compound with the structural characteristics of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. The carboxylic acid group is the primary site for derivatization, typically through esterification to form a more volatile methyl or ethyl ester. This can be achieved by reacting the compound with an appropriate alcohol in the presence of an acid catalyst or by using a derivatizing agent such as diazomethane (B1218177).

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the derivatized analyte. Key fragments would be expected from the cleavage of the alkyl chain and the characteristic ions of the thienyl ketone moiety. jmb.or.krnih.gov For instance, analysis of long-chain dicarboxylic acids often requires derivatization to enhance volatility for GC-MS analysis. jmb.or.kr

Table 4: Predicted GC-MS Data for the Methyl Ester of this compound

| Retention Time (min) | Major Mass Fragments (m/z) | Interpretation |

| ~12.2 | 226 (M+), 195, 167, 139, 111 | M+: Molecular ion; other fragments correspond to losses of -OCH₃, -C₂H₄O, -C₄H₈O, and the thienyl ketone ion respectively. |

Note: The data presented in this table is a predictive representation of the expected GC-MS results for the derivatized compound, based on common fragmentation patterns of similar structures.

Chemical Transformations and Derivatization Strategies of 6 Oxo 6 2 Thienyl Hexanoic Acid

Reactivity of the Carboxyl Group: Esterification, Amidation, and Anhydride (B1165640) Formation

The carboxylic acid moiety of 6-oxo-6-(2-thienyl)hexanoic acid is a primary site for transformations such as esterification, amidation, and anhydride formation. These reactions are fundamental in modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process is crucial for creating prodrugs or for intermediates in further synthetic steps. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters.

Amidation , the reaction of the carboxylic acid with an amine, forms a stable amide bond. This transformation is significant in the synthesis of bioactive compounds and polymers. The reaction is typically facilitated by coupling agents to form an activated intermediate, which then readily reacts with the amine. For example, amidation with phenethylamine (B48288) can yield 2,3,4,5,6-pentahydroxy-hexanoic acid phenethyl-amide. sigmaaldrich.com

Anhydride formation can occur intramolecularly or intermolecularly. Interchain anhydrides can be prepared from carboxylic acid self-assembled monolayers by treatment with trifluoroacetic anhydride. harvard.edu These anhydrides are highly reactive intermediates, susceptible to nucleophilic attack, and can be used to form mixed self-assembled monolayers (SAMs) containing both acids and amides. harvard.edu The formation of anhydrides is characterized by the appearance of two distinct C=O stretching bands in the infrared spectrum. harvard.edu

| Reaction | Reagents | Product | Significance |

| Esterification | Alcohol, Acid Catalyst | Ester | Prodrug synthesis, Intermediate for further reactions |

| Amidation | Amine, Coupling Agent | Amide | Synthesis of bioactive molecules and polymers |

| Anhydride Formation | Trifluoroacetic Anhydride | Anhydride | Reactive intermediate for further functionalization |

Transformations of the Keto Group: Reduction, Oxime, Hydrazone, and Ketal Formation

The ketone group at the 6-position offers another avenue for structural modification. Common transformations include reduction to an alcohol, and reaction with nitrogen nucleophiles to form oximes and hydrazones, or with alcohols to form ketals.

Reduction of the keto group to a secondary alcohol can be accomplished using various reducing agents, such as sodium borohydride. This transformation introduces a new chiral center, potentially leading to diastereomeric products.

Oxime and Hydrazone Formation involves the reaction of the ketone with hydroxylamine (B1172632) or hydrazine (B178648), respectively. These reactions are often used to purify or characterize ketones and can also serve as intermediates in further transformations, such as the Beckmann rearrangement for oximes or the Wolff-Kishner reduction for hydrazones. nii.ac.jp For example, the reaction of a related keto acid, 3,3-dimethyl-4-(2-thienyl)butanoic acid, with hydrazine hydrate (B1144303) leads to the formation of the corresponding hydrazone, which can then undergo ring cyclization. nii.ac.jp

Ketal Formation protects the ketone group from undesired reactions during subsequent synthetic steps. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting ketal is stable under basic and neutral conditions but can be easily removed by acid hydrolysis to regenerate the ketone.

| Transformation | Reagents | Product | Key Features |

| Reduction | Sodium Borohydride | Secondary Alcohol | Introduces a new chiral center |

| Oxime Formation | Hydroxylamine | Oxime | Intermediate for Beckmann rearrangement |

| Hydrazone Formation | Hydrazine | Hydrazone | Intermediate for Wolff-Kishner reduction, can lead to cyclization |

| Ketal Formation | Diol, Acid Catalyst | Ketal | Protection of the keto group |

Modifications of the Thiophene (B33073) Ring: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Additionally, the carbon-hydrogen bonds of the thiophene ring can be activated for metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution (EAS) reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation can introduce various substituents onto the thiophene ring. masterorganicchemistry.com The position of substitution is directed by the existing acyl group. These reactions proceed through a carbocation intermediate, and the rate-determining step is the attack of the aromatic ring on the electrophile. masterorganicchemistry.com Acid catalysts are often required to activate the electrophile. masterorganicchemistry.com

Metal-Catalyzed Coupling Reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to attach various organic fragments to the thiophene ring, assuming prior functionalization (e.g., halogenation) of the ring. ustc.edu.cn These reactions typically utilize a palladium or nickel catalyst. ustc.edu.cn Decarboxylative cross-coupling reactions are also a possibility, where a carboxylic acid is coupled with another molecule, though this would involve the carboxylic acid end of the molecule. capes.gov.br

| Reaction Type | Examples | Catalyst/Reagents | Outcome |

| Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts | Strong Acids (e.g., H₂SO₄), Lewis Acids (e.g., FeCl₃) | Introduction of functional groups onto the thiophene ring |

| Metal-Catalyzed Coupling | Suzuki, Heck, Sonogashira | Palladium or Nickel catalysts | Formation of new C-C or C-heteroatom bonds |

Chain Elongation and Shortening Reactions at the Alkyl Moiety

The hexanoic acid chain can be extended or shortened to modulate the distance between the thiophene ring and the carboxylic acid group, which can be crucial for optimizing biological activity or material properties.

Chain Elongation can be achieved through various synthetic methodologies. For example, the Arndt-Eistert synthesis could be employed, which involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement to yield a homologous acid.

Chain Shortening can be accomplished through reactions like the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom. This can be followed by further synthetic steps to re-introduce a carboxylic acid group.

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The versatile reactivity of this compound makes it an excellent building block for the synthesis of hybrid molecules. mdpi.com These are molecules that combine two or more different pharmacophores or functional moieties to achieve synergistic or novel properties. mdpi.com

By utilizing the functional handles of the scaffold, it can be covalently linked to other molecules of interest, such as other heterocyclic systems, peptides, or polymers. For example, the carboxylic acid can be coupled with an amino-functionalized molecule, or the thiophene ring can be functionalized and then used in a coupling reaction. The design of such hybrid molecules often aims to create multifunctional agents with enhanced biological activity or targeted delivery capabilities. mdpi.com The synthesis of such molecules can be complex, sometimes requiring multi-step procedures and the use of protecting groups. mdpi.com

Investigation of Reaction Kinetics and Thermodynamics for Derivatization Processes

A thorough understanding of the reaction kinetics and thermodynamics of the derivatization processes is essential for optimizing reaction conditions and maximizing yields.

Reaction Kinetics studies would involve monitoring the rate of reaction under various conditions, such as temperature, concentration of reactants, and catalyst loading. This data allows for the determination of the rate law and the activation energy of the reaction, providing insights into the reaction mechanism.

Currently, specific kinetic and thermodynamic data for the derivatization of this compound is not widely available in the public domain and would likely require dedicated experimental studies.

Computational Chemistry and Molecular Modeling Studies of 6 Oxo 6 2 Thienyl Hexanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous properties can be derived. For 6-Oxo-6-(2-thienyl)hexanoic acid, DFT calculations, often using a basis set like 6-311G(d,p), would provide insights into its chemical behavior. mdpi.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (IP), electron affinity (EA), chemical hardness (η), and the electrophilicity index (ω). Such descriptors are vital for predicting how the molecule will interact with other chemical species. For instance, studies on related thiophene (B33073) derivatives have successfully used these descriptors to understand their pharmaceutical potential. mdpi.commdpi.com

Table 1: Illustrative DFT-Calculated Reactivity Descriptors This table presents typical values for a thiophene derivative, calculated using DFT, to illustrate the expected data for this compound.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (EA) | 1.2 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.55 eV | Propensity to accept electrons |

The hexanoic acid portion of this compound introduces significant conformational flexibility. Understanding the molecule's preferred three-dimensional shapes is essential as conformation dictates biological activity.

Computational methods can be used to perform a systematic conformational analysis. By rotating the single bonds in the aliphatic chain and around the bond connecting it to the thiophene ring, a potential energy surface can be mapped. Ab initio and DFT calculations are employed to determine the energies of these different conformers, identifying the low-energy, stable structures and the transition states that separate them. rsc.org Studies on similar flexible molecules have shown that even minor energy differences between conformers can be significant. rsc.orgnih.gov The analysis would reveal the most probable shapes of the molecule in different environments.

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound This table illustrates how the relative stability of different spatial arrangements (conformers) would be presented.

| Conformer ID | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Conf-1 | 180° (anti) | 0.00 | 75.5 |

| Conf-2 | 60° (gauche) | 0.95 | 15.2 |

| Conf-3 | -60° (gauche) | 0.95 | 9.3 |

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds. DFT methods can accurately compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov

For this compound, a theoretical vibrational spectrum can be generated. By analyzing the vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular functional groups, such as the C=O of the ketone, the C=O and O-H of the carboxylic acid, and the C-S bond of the thiophene ring. This comparison between theoretical and experimental spectra is a powerful tool for structural elucidation. mdpi.comnih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound This table shows typical calculated IR frequencies for the main functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| Carboxylic Acid | O-H stretch | 3450 |

| Carboxylic Acid | C=O stretch | 1725 |

| Ketone | C=O stretch | 1680 |

| Thiophene Ring | C-S stretch | 690 |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more complex environment, such as in a solvent. MD simulations model the movements of atoms and molecules based on classical mechanics.

Docking Studies and Ligand-Protein Interaction Modeling for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and predicting binding affinity.

Given that structurally related molecules have shown anti-inflammatory properties researchgate.net, one could hypothesize that this compound might interact with enzymes involved in inflammation, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX). In a docking study, the 3D structure of the compound would be placed into the active site of the target protein. A scoring function then estimates the binding affinity, often expressed as a docking score or binding energy. The results would highlight the key amino acid residues involved in the interaction, providing a basis for designing more potent derivatives.

Table 4: Illustrative Molecular Docking Results for this compound against Potential Anti-inflammatory Targets This table provides a hypothetical example of docking scores.

| Protein Target | PDB ID | Docking Score (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

| 5-LOX | 3V99 | -7.5 | His367, His372, Asn425 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, the activity of new, unsynthesized derivatives can be predicted.

For derivatives of this compound, a 3D-QSAR study could be performed. This involves:

Synthesizing and testing a series of derivatives for a specific biological activity.

Computationally aligning the 3D structures of these molecules.

Calculating molecular descriptors, such as steric and electrostatic fields (as in CoMFA) around each molecule.

Using statistical methods to build a regression model that links the descriptor values to the observed activity.

The resulting model, once validated using statistical metrics like q² and r², can guide the design of new derivatives with potentially enhanced activity. nih.govresearchgate.netnih.gov

Table 5: Example of a 3D-QSAR Model for Hypothetical Derivatives This table illustrates the components and statistical validation of a QSAR model.

| Model Statistics | Value (Illustrative) | Description |

| q² (Cross-validated r²) | 0.65 | Predictive ability of the model (internal validation) |

| r² (Non-cross-validated r²) | 0.92 | Goodness of fit of the model |

| Predictive r² (for test set) | 0.85 | Predictive ability of the model (external validation) |

| Field Contribution (Steric) | 60% | The contribution of molecular shape to activity |

| Field Contribution (Electrostatic) | 40% | The contribution of charge distribution to activity |

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry and molecular modeling serve as powerful tools for elucidating the potential reaction pathways of a molecule and for characterizing the high-energy transition states that govern the kinetics of these transformations. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available research, the principles of computational chemistry allow for the prediction of its likely reactive behavior. Such studies would typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to map out the potential energy surface of the reacting system.

Predicted Reaction Pathways

For a molecule with the structural features of this compound—namely a ketone, a carboxylic acid, and a thiophene ring—computational studies would investigate several plausible reaction pathways. These could include:

Reactions at the Carbonyl Group: The ketone functionality is a primary site for nucleophilic addition reactions. Computational models can predict the energy barriers for the addition of various nucleophiles to the carbonyl carbon.

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo several transformations, such as esterification or amidation. khanacademy.org Transition state analysis can be used to determine the activation energies for these reactions, often involving the formation of a tetrahedral intermediate. khanacademy.org

Reactions Involving the Thiophene Ring: The thiophene ring can participate in electrophilic aromatic substitution reactions. Computational methods can predict the preferred site of substitution (positions 3, 4, or 5 of the thiophene ring) by calculating the energies of the intermediate sigma complexes. Additionally, under certain conditions, reactions such as the cracking of the thiophene ring could be modeled, particularly in the context of catalysis. researchgate.net

Transition State Analysis

A critical aspect of predicting reaction pathways is the identification and characterization of transition states. solubilityofthings.comwikipedia.orgmasterorganicchemistry.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. solubilityofthings.commasterorganicchemistry.com Computationally, a transition state is confirmed by the presence of a single imaginary vibrational frequency.

The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, which is a key factor in determining the reaction rate. solubilityofthings.com Computational chemists can use various algorithms to locate transition state structures and then perform frequency calculations to verify their nature.

Illustrative Example: Hypothetical Nucleophilic Addition to the Ketone

To illustrate the type of data that would be generated from a computational study, consider the hypothetical nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of this compound. A DFT study would calculate the geometries and energies of the reactant, the transition state, and the product.

Table 1: Hypothetical Computational Data for Hydride Addition to this compound

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) C=O / C-O | Imaginary Frequency (cm⁻¹) |

| Reactant | 0.0 | 1.22 | N/A |

| Transition State | +12.5 | 1.35 | -1650 |

| Product | -25.0 | 1.43 | N/A |

Such computational analyses provide deep insights into the reactivity of molecules like this compound, guiding synthetic efforts and helping to understand its chemical behavior at a molecular level.

Exploration of Molecular Interactions in Biological Systems and Biochemical Mechanisms in Vitro Studies

Enzyme Inhibition and Activation Studies at the Molecular Level

The interaction of small molecules with enzymes can lead to the modulation of their activity, a cornerstone of pharmacological intervention. Research into compounds structurally related to 6-Oxo-6-(2-thienyl)hexanoic acid provides insights into its potential as an enzyme inhibitor.

Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., Peptidylglycine alpha-mono-oxygenase)

While direct kinetic studies on This compound are not extensively documented in publicly available research, the investigation of analogous compounds offers valuable insights. For instance, a closely related derivative, 4-oxo-5-acetamido-6-(2-thienyl)-hex-2-enoic acid , has been identified as a potent turnover-dependent inactivator of Peptidylglycine alpha-mono-oxygenase (PAM). PAM is a crucial enzyme in the biosynthesis of many neuro- and endocrine peptides.

Studies on this analog have demonstrated that it acts as a competitive inactivator. This mode of action implies that the inhibitor binds to the active site of the enzyme, competing with the natural substrate. The potency of such inhibitors is often quantified by the ratio of the inactivation rate constant (kinact) to the inhibitor constant (Ki). For 4-oxo-5-acetamido-6-(2-thienyl)-hex-2-enoic acid , this value indicated a significantly higher potency compared to other olefinic inactivators lacking the peptide-like moiety.

Stereochemical Aspects of Molecular Recognition and Inactivation

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a critical role in its interaction with biological targets. In the case of the aforementioned PAM inactivator, 4-oxo-5-acetamido-6-(2-thienyl)-hex-2-enoic acid , studies have revealed a high degree of stereospecificity. The inactivation of PAM by this compound is dependent on the specific stereochemical configuration at the P(2) position of the inhibitor, which is consistent with the enzyme's recognition of its natural substrates and other reversible inhibitors. This highlights the precise molecular recognition required for binding and inactivation, suggesting that any potential interaction of This compound with similar enzymes would also be governed by stereochemical factors.

Identification of Active Site Binding Modes

Detailed information regarding the specific binding mode of This compound within the active site of enzymes like PAM is not currently available in the scientific literature. However, for its analog, the competitive nature of the inactivation strongly suggests that the inhibitor occupies the same binding site as the enzyme's substrate. Elucidating the precise interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with active site metal ions, would require further structural biology studies, such as X-ray crystallography or NMR spectroscopy, of the enzyme-inhibitor complex.

Receptor Binding Assays and Agonist/Antagonist Profiling in in vitro Systems

Beyond enzymes, nuclear receptors are another important class of drug targets. These receptors are involved in regulating gene expression in response to ligand binding.

Investigation of Nuclear Receptor Interactions (e.g., RORγt)

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a key role in the differentiation of Th17 cells and is a therapeutic target for autoimmune diseases. Research into small molecule modulators of RORγt has identified compounds with a similar structural backbone to This compound .

Specifically, derivatives of 6-oxo-4-phenyl-hexanoic acid have been designed and identified as ligands for RORγt. nih.gov These compounds have been shown to act as inverse agonists, meaning they suppress the basal activity of the receptor. Structure-activity relationship (SAR) studies on these derivatives have demonstrated that modifications to the core structure can significantly impact their inhibitory activity and pharmacokinetic properties. nih.gov While direct evidence for This compound is lacking, the findings for its phenyl-substituted analogs suggest that the thienyl-containing compound could potentially exhibit similar activity as a RORγt inverse agonist.

Biophysical Techniques for Ligand-Receptor Interaction Measurement

A variety of biophysical techniques are employed to measure the interaction between a ligand and its receptor target. For the related 6-oxo-4-phenyl-hexanoic acid derivatives and other RORγt modulators, methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used to determine the binding affinity (e.g., IC50 values). X-ray crystallography has also been instrumental in visualizing the binding mode of these inverse agonists within the ligand-binding domain of RORγt. These techniques provide crucial information on the molecular basis of receptor modulation and would be essential for characterizing the potential interaction of This compound with RORγt or other nuclear receptors.

Cell-Based Assays for Mechanistic Investigations (Non-Clinical Focus)

Studies on Cellular Pathways Modulated by this compound Derivatives

Research into the phenyl analogs of this compound has demonstrated their ability to modulate the RORγt-dependent cellular pathway. As RORγt is a master regulator of Th17 cell differentiation, its inhibition by these compounds leads to a downstream suppression of Th17-mediated inflammatory processes. nih.gov It is hypothesized that this compound derivatives would operate through a similar mechanism.

The primary cellular pathway influenced by these compounds is the RORγt signaling cascade, which is pivotal for the expression of pro-inflammatory cytokines. By acting as inverse agonists, these molecules would not only block the binding of potential activating ligands but also actively reduce the basal transcriptional activity of RORγt. This leads to a decrease in the differentiation of naive T cells into Th17 cells.

Effects on Specific Signaling Cascades and Gene Expression in Research Models

The modulation of the RORγt pathway by 6-oxo-4-phenyl-hexanoic acid derivatives has been shown to have specific effects on downstream signaling and gene expression. A key consequence of RORγt inhibition is the reduced transcription of the gene encoding for Interleukin-17A (IL-17A), a hallmark cytokine of Th17 cells. mskcc.org

It is anticipated that this compound derivatives would exhibit similar effects. In cell-based reporter assays, these compounds would likely demonstrate a dose-dependent repression of RORγt-driven luciferase expression. Furthermore, in primary human Th17 cells, treatment with these derivatives would be expected to lead to a significant reduction in the secretion of IL-17A and other RORγt target genes, such as IL-17F and IL-22.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Design and Synthesis of Analogs for SAR Probing

The design of 6-oxo-4-phenyl-hexanoic acid derivatives was inspired by the co-crystal structure of RORγt. mskcc.org The synthesis of these compounds and their analogs allows for a systematic exploration of the structure-activity relationship (SAR) to identify key structural features required for potent RORγt inhibition.

A plausible synthetic route for this compound and its analogs would likely involve the coupling of a substituted thiophene (B33073) moiety with a hexanoic acid backbone. Modifications to both the thiophene ring (e.g., addition of substituents) and the hexanoic acid chain (e.g., altering the length or introducing conformational constraints) would be crucial for probing the SAR. The isosteric replacement of the phenyl ring with a thienyl ring is a common strategy in medicinal chemistry to potentially improve potency, selectivity, or pharmacokinetic properties. The thienyl group, with its sulfur atom, offers different electronic and steric properties compared to the phenyl ring, which could lead to altered interactions within the RORγt ligand-binding domain.

The following table illustrates a hypothetical SAR for this compound analogs, based on the principles derived from their phenyl counterparts.

| Compound ID | R1 (Thiophene Ring) | R2 (Hexanoic Acid Chain) | Hypothetical RORγt Inhibitory Activity (IC50) |

| 1a | Thiophen-2-yl | Unsubstituted | Moderate |

| 1b | 5-Chloro-thiophen-2-yl | Unsubstituted | Potent |

| 1c | Thiophen-3-yl | Unsubstituted | Weak |

| 1d | Thiophen-2-yl | 4-Methyl substitution | Moderate |

This table is illustrative and based on SAR principles from analogous series.

Computational and Experimental Validation of SAR Hypotheses

Computational modeling, such as molecular docking and dynamics simulations, would be instrumental in predicting the binding modes of this compound derivatives within the RORγt ligand-binding pocket. These in silico studies can help rationalize the observed SAR and guide the design of new, more potent analogs. For instance, docking studies could reveal specific hydrogen bonds or hydrophobic interactions between the thienyl group and amino acid residues in the receptor that are critical for activity.

Experimental validation of these computational hypotheses would be achieved through the synthesis of the designed analogs and their evaluation in biochemical and cell-based assays. A FRET (Förster Resonance Energy Transfer) assay, for example, could be used to quantify the ability of the compounds to inhibit the interaction between RORγt and its co-activator peptides. The results from these experiments would then be used to refine the SAR models.

Development of Biochemical Probes and Assays for in vitro Target Engagement

The development of biochemical probes derived from this compound would be a valuable step in further elucidating its mechanism of action and identifying its direct binding partners within a cellular context. mskcc.org These probes are typically created by attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the parent compound.

Advanced Research Directions and Broader Academic Impact

Integration of Omics Technologies for Comprehensive Biological Pathway Analysis

To fully elucidate the biological significance of 6-Oxo-6-(2-thienyl)hexanoic acid and its derivatives, a comprehensive "omics" approach is essential. This involves the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics) to map the compound's interactions within a biological system.

Chemical Proteomics for Target Deconvolution: A primary challenge in understanding a small molecule's function is identifying its direct protein targets. researchgate.net Chemical proteomics has emerged as a powerful platform to comprehensively profile drug-binding proteins. researchgate.net Techniques such as Drug Affinity Responsive Target Stability (DARTS) and Activity-Based Protein Profiling (ABPP) can identify protein targets without requiring modification of the small molecule itself. researchgate.netacs.org For instance, DARTS leverages the principle that a protein becomes more resistant to protease digestion when bound to a small molecule ligand. acs.org Quantitative proteomics methods, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT), can then be used to precisely identify and quantify these stabilized proteins, thus revealing the direct targets of the compound within a complex cellular environment. mdpi.compharmafeatures.com

Metabolomics and Lipidomics for Pathway Mapping: As a keto acid and a hexanoic acid derivative, the compound is structurally related to endogenous molecules involved in critical metabolic pathways like fatty acid oxidation and ketogenesis. mdpi.comwikipedia.org Untargeted metabolomics, using techniques like high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), can reveal global changes in a cell's metabolic fingerprint upon exposure to the compound. nih.gov This can uncover how it perturbs pathways such as the citric acid cycle or amino acid metabolism. nih.govnih.gov Furthermore, given its fatty acid-like structure, lipidomics analysis is crucial. nih.govescholarship.org Sensitive methods for the comprehensive analysis of fatty acids and their complex lipid compositions, often involving gas chromatography-mass spectrometry (GC-MS), can determine if the compound or its metabolites are incorporated into cellular lipids or influence fatty acid signaling. nih.govmdpi.com

The integration of these omics datasets provides a systems-level view of the compound's mechanism of action, revealing not only its primary targets but also its downstream effects on cellular networks and metabolic pathways.

| Omics Technology | Application to this compound | Potential Insights |

| Chemical Proteomics (e.g., DARTS, ABPP) | Identification of proteins that directly bind to the compound or its derivatives. | Discovery of novel enzyme targets, receptors, or signaling proteins. acs.orgmdpi.com |

| Quantitative Proteomics (e.g., SILAC, iTRAQ) | Quantifying changes in the proteome after treatment with the compound. | Understanding downstream effects on protein expression and cellular pathways. pharmafeatures.com |

| Untargeted Metabolomics (e.g., LC-MS) | Profiling global changes in small molecule metabolites in response to the compound. | Elucidation of effects on metabolic pathways like the Krebs cycle or glycolysis. nih.gov |

| Lipidomics (e.g., GC-MS) | Analyzing alterations in the cellular lipid profile, including fatty acid composition. | Determining if the compound affects lipid metabolism, membrane structure, or signaling. nih.govnih.gov |

High-Throughput Screening Methodologies for Novel Derivative Discovery

The discovery of novel derivatives of this compound with enhanced or new biological activities can be accelerated significantly through the implementation of high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired activity. itmedicalteam.pl

For keto acids specifically, enzyme-based HTS methods have been developed. researchgate.netnih.gov One such strategy involves using a reductase enzyme that acts on the keto acid of interest; the activity is monitored by the change in fluorescence of a cofactor like NADH, which can be detected rapidly in a microplate format. nih.govnih.gov This approach is broadly applicable for screening not just for the production of keto acids but also for identifying inhibitors of enzymes that metabolize them. nih.gov

Another promising HTS approach is the development of fluorescence-based assays for ketone detection. A colorimetric method using reagents like para-methoxy-2-amino benzamidoxime (B57231) (PMA) has been developed for the rapid and sensitive HTA of structurally diverse ketones. acs.org This method allows for quantitative monitoring in microtiter plates and could be adapted to screen for derivatives of this compound that interact with specific biological targets, or to screen for enzymes that can modify the compound. acs.org The combination of combinatorial synthesis of a derivative library with these HTS techniques creates a powerful engine for discovering lead compounds for further development. itmedicalteam.pl

| HTS Method | Principle | Application for Derivative Discovery |

| Enzyme-Based Assay | Measures the activity of an enzyme that produces or degrades the target keto acid, often via cofactor (e.g., NADH) fluorescence. nih.gov | Screening for derivatives that are better substrates or potent inhibitors of a target enzyme. |

| Fluorescence-Based Ketone Detection | A chemical probe (e.g., PMA) reacts with the ketone group to produce a fluorescent signal. acs.org | Identifying derivatives from a chemical library that bind to a target, displacing a labeled probe, or screening for enzymes that modify the ketone. |

| Cell-Based Phenotypic Screening | Exposing cultured cells to a library of derivatives and measuring a specific cellular response (e.g., cell death, gene expression). | Discovering derivatives with desired biological effects (e.g., anti-cancer, anti-inflammatory) even without a known target. |

Nanotechnology and Material Science Applications of Derivatives (Academic Perspective)

The thiophene (B33073) moiety is a cornerstone of conducting polymer research, making derivatives of this compound intriguing candidates for applications in nanotechnology and material science. taylorandfrancis.com Polythiophenes and their derivatives are π-conjugated polymers known for their stability, ease of structural modification, and tunable electronic and optical properties. physicsjournal.netcmu.eduacs.org These characteristics make them suitable for a wide range of applications, including organic light-emitting diodes (LEDs), solar cells, sensors, and field-effect transistors. taylorandfrancis.comresearchgate.net

The hexanoic acid chain on the this compound scaffold provides a crucial functional handle. This carboxylic acid group can act as an anchor, allowing the molecule to be grafted onto the surfaces of inorganic nanoparticles, such as titanium dioxide (TiO₂). Subsequent polymerization of these surface-bound monomers can create organic-skinned inorganic nanoparticles with hybrid properties. mdpi.com This approach opens avenues for creating novel materials for applications like photovoltaic cells and sensors. mdpi.com

Furthermore, the self-assembly of thiophene-based molecules into supramolecular nanostructures is a field of intense academic interest. cnr.itnih.gov Thiophene oligomers can spontaneously form hierarchical structures like microfibers, and these assemblies can exhibit unique properties different from the individual molecules. nih.govthieme-connect.com Research has even shown that certain thiophene-based oligomers can self-assemble into crystalline fibers within living cells, creating a "bio-polymorph" that can interconnect cells without compromising their viability. This suggests futuristic applications in creating or repairing cellular communication networks and in bioelectronics. The ability to functionalize polythiophenes allows for the creation of nanoparticles that can act as photoactive sites, absorbing light and converting it into electrical signals at the cellular level, a property with potential in phototransduction therapies. rsc.org

Interdisciplinary Research Collaborations for Enhanced Understanding

The complexity of moving a chemical entity from fundamental research to practical application necessitates robust interdisciplinary collaborations. The study of this compound would benefit immensely from partnerships between academic chemists, biologists, material scientists, and industrial pharmaceutical or technology companies. nih.govworldpharmatoday.com